molecular formula C28H28 B14252232 2,5-DI-Tert-butylperylene CAS No. 369612-06-6

2,5-DI-Tert-butylperylene

Cat. No.: B14252232
CAS No.: 369612-06-6
M. Wt: 364.5 g/mol
InChI Key: NGHJVORHVNULPR-UHFFFAOYSA-N
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Description

2,5-DI-Tert-butylperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include the presence of two tert-butyl groups at the 2 and 5 positions of the perylene core. These tert-butyl groups provide steric hindrance, which can influence the compound’s chemical reactivity and physical properties. This compound is often used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its blue fluorescence emission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DI-Tert-butylperylene typically involves the alkylation of perylene with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where perylene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments. The product is then purified through recrystallization or sublimation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,5-DI-Tert-butylperylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,5-DI-Tert-butylperylene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic excitation, leading to fluorescence emission. In OLEDs, it acts as a dopant, preventing the formation of exciplexes and charge trapping, thereby increasing the efficiency of electroluminescent devices . The molecular targets include the electronic states of the perylene core, and the pathways involve energy transfer processes such as Förster resonance energy transfer (FRET) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic properties. This makes it particularly effective in applications requiring high fluorescence quantum yield and stability, such as in OLEDs and photochemical studies .

Properties

CAS No.

369612-06-6

Molecular Formula

C28H28

Molecular Weight

364.5 g/mol

IUPAC Name

2,5-ditert-butylperylene

InChI

InChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3

InChI Key

NGHJVORHVNULPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C

Origin of Product

United States

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